

Application Notes and Protocols: Immobilization of Tannase on Calcium Alginate Beads

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Compound of Interest

Compound Name: Tannase

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Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the hydrolysis of ester and depside linkages in hydrolysable tannins, yielding gallic acid and glucose.[1] Its applications are widespread, spanning the food and beverage industry for the clarification of juices and preparation of instant tea, to the pharmaceutical sector for the production of gallic acid, a key intermediate in the synthesis of antibacterial drugs.[1][2][3] However, the use of free **tannase** in industrial processes is often hampered by its instability and the difficulty of its recovery and reuse. Immobilization of **tannase** onto solid supports, such as calcium alginate beads, offers a promising solution to overcome these limitations, enhancing its stability and enabling its repeated use.[1]

This document provides detailed application notes and experimental protocols for the immobilization of **tannase** on calcium alginate beads, a widely used method due to its simplicity, mild conditions, and the biocompatibility of the support matrix.

Applications of Immobilized Tannase

The immobilization of **tannase** on calcium alginate beads significantly enhances its stability and reusability, making it a valuable biocatalyst for various industrial applications:

- **Food and Beverage Industry:** Immobilized **tannase** is effectively used to reduce the tannin content in fruit juices, such as apple and aonla juice, which helps in decreasing astringency and improving clarity. It is also employed in the treatment of tea infusions to enhance color and clarity.
- **Gallic Acid Production:** The enzymatic hydrolysis of tannins by immobilized **tannase** is a key step in the production of gallic acid, a valuable compound used as a food antioxidant and a precursor for the synthesis of pharmaceuticals.
- **Wastewater Treatment:** The immobilized enzyme is utilized in the treatment of effluents from the tannery industry, which are rich in tannins. The enzymatic degradation of these tannins results in less toxic and more biodegradable compounds, thereby reducing the environmental impact.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the immobilization of **tannase** on calcium alginate beads, providing a comparative overview of the efficiency and stability of the immobilized enzyme.

Table 1: Immobilization Efficiency and Activity Recovery

Tannase Source	Sodium Alginate Conc. (% w/v)	Calcium Chloride Conc. (% w/v)	Immobilization Efficiency (%)	Activity Recovery (%)	Reference
Aspergillus ficuum	3.0	2.0	75	70	
Aspergillus fumigatus CAS21	Not Specified	Not Specified	94.3	100	
Penicillium notatum NCIM 923	3.0	3.0	75.59	Not Specified	
Penicillium rolsii CCMB 714	Not Specified	Not Specified	99.5	Not Specified	
Aspergillus niger	4.0	0.2 M	Not Specified	Not Specified	

Table 2: Stability of Free vs. Immobilized **Tannase**

Parameter	Free Tannase	Immobilized Tannase (Calcium Alginate)	Reference
Optimal Temperature	35 - 50°C	40 - 60°C	
Optimal pH	5.0 - 6.2	5.0 - 5.8	
Thermal Stability	Lower stability at elevated temperatures.	Significantly increased thermal stability. Retained 50% activity at 80°C.	
pH Stability	Stable in a narrower pH range (e.g., 3.0-5.5).	Stable over a wider pH range (e.g., 2.0-7.0).	
Storage Stability	Lower stability over time.	Retained ~60% activity after 90 days at 4°C.	
Operational Stability (Reusability)	Not reusable.	Retained >50% activity after 6-10 cycles of use.	

Experimental Protocols

This section provides detailed methodologies for the immobilization of **tannase** on calcium alginate beads and the subsequent assay of enzyme activity.

Protocol 1: Immobilization of Tannase by Entrapment in Calcium Alginate Beads

This protocol is a generalized procedure based on common practices reported in the literature.

Materials:

- **Tannase** solution (partially purified or commercial)
- Sodium alginate powder

- Calcium chloride (CaCl_2)
- Acetate buffer (0.2 M, pH 5.0)
- Distilled water
- Hypodermic syringe or peristaltic pump
- Magnetic stirrer and stir bar
- Beakers and Erlenmeyer flasks

Procedure:

- **Preparation of Sodium Alginate Solution:** Prepare a 3% (w/v) sodium alginate solution by slowly dissolving sodium alginate powder in distilled water with constant stirring. Heat the solution gently if necessary to achieve complete dissolution. Cool the solution to room temperature.
- **Preparation of Enzyme-Alginate Mixture:** Mix the **tannase** solution with the sodium alginate solution. A common ratio is 1 part enzyme solution to 3 parts sodium alginate solution (e.g., 10 mL of enzyme solution mixed with 30 mL of 3% sodium alginate solution). Stir the mixture gently to ensure homogeneity.
- **Preparation of Calcium Chloride Solution:** Prepare a 2% (w/v) calcium chloride solution in a beaker.
- **Formation of Calcium Alginate Beads:** Extrude the enzyme-alginate mixture dropwise into the calcium chloride solution using a hypodermic syringe or a peristaltic pump. Maintain constant stirring of the calcium chloride solution. The droplets will instantly form spherical gel beads upon contact with the calcium chloride solution due to ionotropic gelation.
- **Curing of Beads:** Allow the beads to cure in the calcium chloride solution for a specified period, typically ranging from 30 minutes to 2 hours, at 4°C or room temperature to ensure complete gelation and hardening.

- **Washing of Beads:** After curing, separate the beads from the calcium chloride solution by decantation or filtration. Wash the beads thoroughly with distilled water or a suitable buffer (e.g., 0.2 M acetate buffer, pH 5.0) to remove any unbound enzyme and excess calcium chloride.
- **Storage of Immobilized Enzyme:** The prepared calcium alginate beads containing the immobilized **tannase** can be stored in a buffer solution at 4°C until further use.

Protocol 2: Determination of Immobilized Tannase Activity

This protocol outlines a common method for assaying the activity of the immobilized **tannase**.

Materials:

- Immobilized **tannase** beads
- Tannic acid solution (substrate, e.g., 0.05% w/v in 0.2 M acetate buffer, pH 5.0)
- Rhodanine solution (0.667% w/v in methanol)
- Potassium chloride (KCl) solution (0.5 M)
- Distilled water
- Test tubes
- Incubator or water bath
- Spectrophotometer

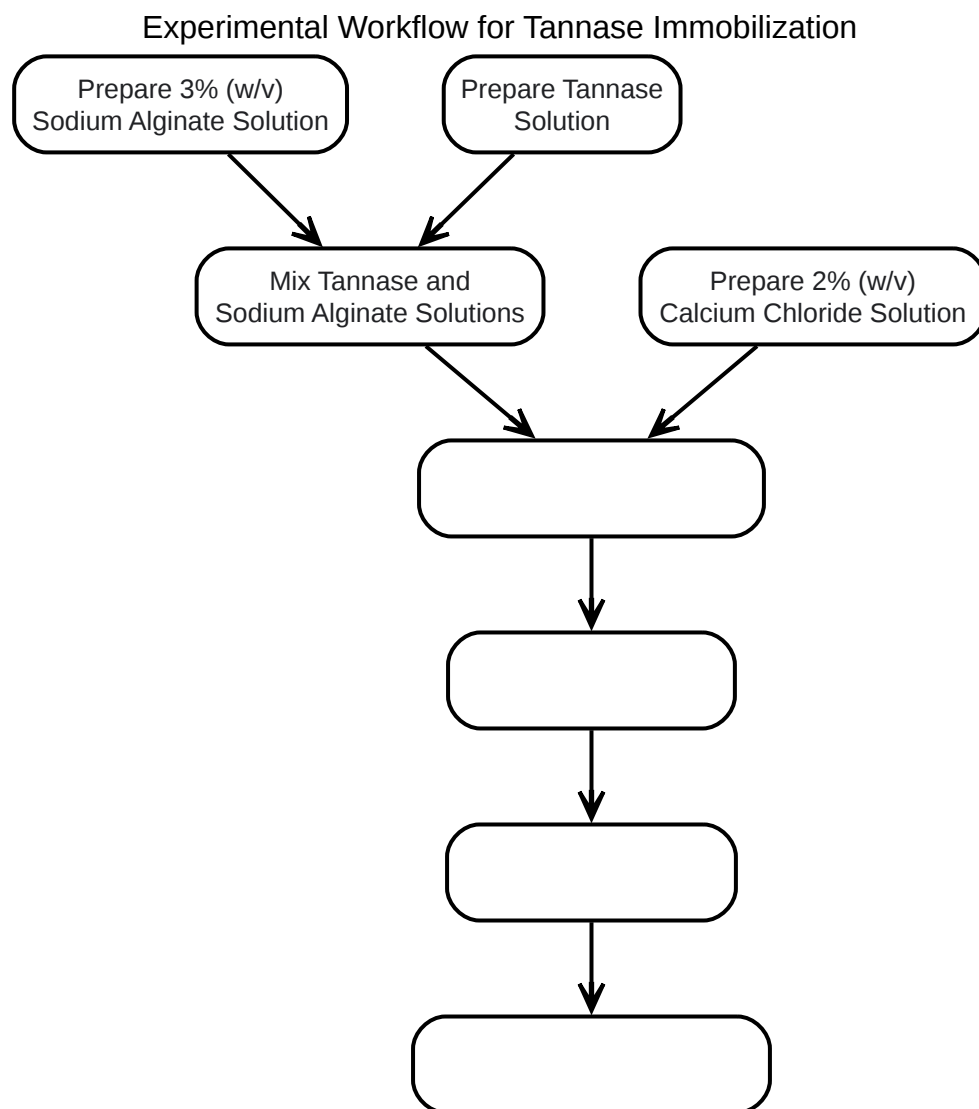
Procedure:

- **Reaction Setup:** Add a known quantity of immobilized **tannase** beads (e.g., 15 beads) to a test tube containing a specific volume of the tannic acid substrate solution (e.g., 2.0 mL).
- **Incubation:** Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 7 minutes) with gentle shaking.

- **Color Development:** After incubation, take an aliquot of the reaction mixture (e.g., 100 μ L) and transfer it to a new test tube. Add the rhodanine solution (e.g., 150 μ L) and allow the reaction to proceed for 5 minutes. Then, add the KCl solution (e.g., 100 μ L).
- **Dilution and Measurement:** After 2.5 minutes, add distilled water (e.g., 2.15 mL) to the mixture. Measure the absorbance of the resulting solution at a specific wavelength (typically around 520 nm) using a spectrophotometer.
- **Calculation of Enzyme Activity:** The **tannase** activity is determined by measuring the amount of gallic acid released. A standard curve of gallic acid is used for quantification. One unit of **tannase** activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

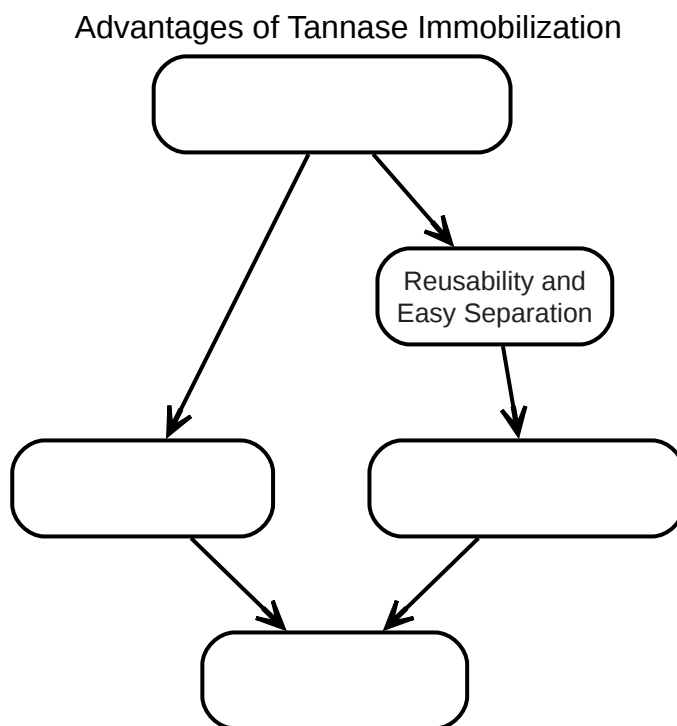
Visualizations

The following diagrams illustrate the experimental workflow for the immobilization of **tannase** and a logical diagram of the benefits of this process.



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Caption: Experimental workflow for the immobilization of **tannase** on calcium alginate beads.



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Caption: Logical relationship of the benefits derived from **tannase** immobilization.

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References

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